Lower Calculated Lipophilicity (XLogP3) of 6-(2-ethoxyethyl)-7H-purine Compared to 6-Butoxypurine Dictates Superior CNS Drug-Likeness
The calculated XLogP3 value for 6-(2-ethoxyethyl)-7H-purine is 0.6 [1]. In comparison, the direct structural analog 6-butoxypurine (CAS 5454-70-6) exhibits a higher calculated XLogP3 of 1.2 [2]. This 0.6 log unit difference represents a significant shift in lipophilicity, moving the target compound closer to the optimal range for central nervous system (CNS) drug candidates (XLogP 1-3) and away from the higher range associated with increased metabolic clearance and non-specific tissue binding. The presence of the ether oxygen in the ethoxyethyl chain reduces hydrophobicity without adding a hydrogen bond donor, a key structural advantage for balancing permeability and solubility.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 6-Butoxypurine (XLogP3: 1.2) |
| Quantified Difference | Reduction of 0.6 log units |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For procurement in CNS-focused projects, the target compound's lower lipophilicity predicts a more favorable profile for crossing the blood-brain barrier and reducing off-target binding compared to 6-butoxypurine.
- [1] PubChem. (2025). 6-(2-Ethoxyethyl)-7H-purine, CID 16094107. Computed Properties. National Center for Biotechnology Information. Accessed May 7, 2026. View Source
- [2] PubChem. (2025). 6-Butoxypurine, CID 79556. Computed Properties. National Center for Biotechnology Information. Accessed May 7, 2026. View Source
